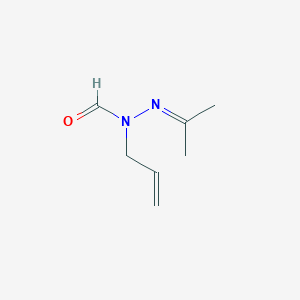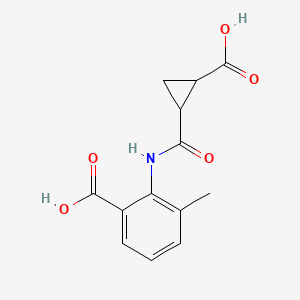![molecular formula C17H15NO2S2 B2576021 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide CAS No. 2097869-49-1](/img/structure/B2576021.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide is an organic compound that features a benzamide group linked to a bithiophene moiety through a hydroxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the bithiophene moiety: This can be achieved through the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the hydroxyethyl chain: The bithiophene derivative is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Formation of the benzamide group: Finally, the hydroxyethyl-bithiophene intermediate is reacted with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and the hydroxyethylation steps, as well as the use of automated systems for the final benzamide formation step.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide has several scientific research applications:
Materials Science:
Medicinal Chemistry: The compound can be explored for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide would depend on its specific application. In the context of medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety could facilitate interactions with hydrophobic pockets, while the benzamide group could form hydrogen bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(methylsulfanyl)benzamide
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity compared to similar compounds. Additionally, the specific arrangement of the bithiophene and benzamide groups can influence its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-10,13,19H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAOKSTWNXHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2575940.png)




![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)


![4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2575953.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

